Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Description
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C17H15F3N2O4S2 and its molecular weight is 432.43. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Biological Activity
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethoxy group enhances the lipophilicity and potential bioactivity of the molecule. The presence of a thioether linkage is also significant as it can influence the compound's reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases that are crucial for cell cycle progression.
Case Study:
A study evaluating similar thieno[3,2-d]pyrimidine derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the pyrimidine ring could enhance potency against specific cancer types .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Compounds with thiol or thioether groups have been noted for their ability to disrupt bacterial cell membranes and inhibit microbial growth.
Research Findings:
In vitro studies demonstrated that related compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic pathways and membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction: Similar compounds have been shown to intercalate with DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells.
- Membrane Disruption: Its antimicrobial properties may arise from disrupting bacterial membranes or interfering with metabolic processes.
Comparative Analysis
To understand the unique properties of this compound compared to other similar compounds, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity | Notes |
---|---|---|---|
Methyl 2-((4-oxo... | Thieno[3,2-d]pyrimidine core with trifluoromethoxy | Anticancer, Antimicrobial | Potential for further development |
Compound A | Thieno[3,2-d]pyrimidine without trifluoromethoxy | Moderate anticancer | Less effective than target compound |
Compound B | Similar core structure with different substituents | Antimicrobial only | Lacks anticancer properties |
Properties
IUPAC Name |
methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S2/c1-9(15(24)25-2)28-16-21-12-7-8-27-13(12)14(23)22(16)10-3-5-11(6-4-10)26-17(18,19)20/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUYNEUZSUQVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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